5-Methylthiazol-2-amine hydrochloride

Descripción general

Descripción

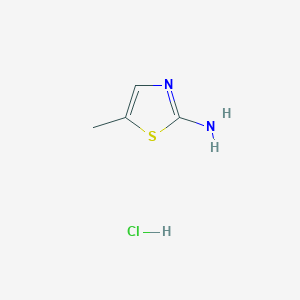

5-Methylthiazol-2-amine hydrochloride: is a chemical compound with the molecular formula C4H7ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Mecanismo De Acción

Target of Action

The primary target of 5-Methylthiazol-2-amine hydrochloride is the CDK12-DDB1 interaction . CDK12 is a cyclin-dependent kinase, and DDB1 is a component of the E3 ubiquitin ligase complex. The compound promotes the interaction between these two proteins .

Mode of Action

This compound acts by promoting an interaction between CDK12 and DDB1-CUL4-RBX1 E3 ubiquitin ligase , leading to the polyubiquitination and degradation of a CDK12-interacting protein, Cyclin K (CCNK) . This interaction compromises CDK12 function .

Biochemical Pathways

The compound’s action affects the ubiquitin-proteasome system , which is responsible for protein degradation . By promoting the degradation of Cyclin K, it impacts the function of CDK12, leading to reduced phosphorylation of a CDK12 substrate and downregulation of DNA damage response genes .

Pharmacokinetics

It is known that the compound is a major alkaline metabolite of tenoxicam (tx) and meloxicam (mx) , which suggests it may have similar pharmacokinetic properties to these drugs.

Result of Action

The result of the compound’s action is the compromised function of CDK12 , leading to reduced phosphorylation of a CDK12 substrate, downregulation of DNA damage response genes, and ultimately, cell death .

Análisis Bioquímico

Biochemical Properties

It is known that it can be used in the preparation of acrylamide monomer, 5-methyl-2-thiozyl methacrylamide (MTMAAm) . It can also be used in the preparation of mixed-ligand dien-Cu (II) complexes (dien=diethylenetriamine)

Cellular Effects

It has been suggested that it may have potential anticancer and antibacterial activities . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to be involved in the formation of metal complexes that bind competitively to DNA This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazol-2-amine hydrochloride typically involves the reaction of 2-amino-5-methylthiazole with hydrochloric acid. One common method includes the following steps :

Starting Materials: 2-amino-5-methylthiazole, hydrochloric acid, sodium nitrite.

Reaction Conditions: The reaction is carried out in an aqueous medium at low temperatures (0°C or lower) to form a diazonium salt.

Procedure: The diazonium salt is then heated to 40°C for three hours and extracted with chloroform to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Methylthiazol-2-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notable applications include:

- Antimicrobial Agents : The compound is utilized in the development of agents targeting bacterial infections. Its derivatives have been shown to possess significant antibacterial properties, making it a valuable component in antibiotic formulations .

- Anticancer Agents : Research indicates that derivatives of 5-methylthiazol-2-amine can act as kinase inhibitors, which are critical in cancer therapy. For instance, certain synthesized compounds have shown efficacy against specific cancer types by inhibiting pathways involved in tumor growth .

- Neurological Disorders : The compound has been linked to the synthesis of drugs aimed at treating Alzheimer's disease through its role as a kinase inhibitor .

Table 1: Pharmaceutical Applications of this compound

Agricultural Applications

In agriculture, this compound is recognized for its potential as an intermediate in the synthesis of insecticides and herbicides.

- Insecticidal Compounds : The compound can be converted into intermediates for various insecticides, enhancing pest control strategies in crop management .

Table 2: Agricultural Applications of this compound

Synthesis and Chemical Intermediates

The compound is not only significant for its direct applications but also as a precursor in the synthesis of other chemical entities:

- Organic Synthesis : It acts as a versatile building block in organic chemistry, facilitating the creation of complex molecules through various synthetic pathways .

Table 3: Synthetic Applications of this compound

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

- A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential therapeutic roles beyond traditional uses .

- Another research project focused on synthesizing novel compounds from 5-methylthiazol-2-amine, showcasing its utility in developing new pharmaceuticals with enhanced biological activities .

Comparación Con Compuestos Similares

- 2-Amino-5-methylthiazole

- 2-Amino-4-methylthiazole

- 2-Amino-5-nitrothiazole

- 2-Aminothiazole

Comparison: 5-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Actividad Biológica

5-Methylthiazol-2-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, anticancer properties, and other pharmacological activities supported by recent studies.

This compound is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen. Its molecular formula is C4H6N2S·HCl, and it has been studied for its interactions with various biological targets.

Anti-inflammatory Activity

Recent research highlights the anti-inflammatory properties of compounds related to 5-methylthiazol-2-amine. For instance, KHG26700, a derivative of 5-methylthiazol-2-amine, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-treated BV-2 microglial cells. This compound also modulated the NLRP3 inflammasome pathway, suggesting a mechanism for its neuroprotective effects against inflammation-induced neuronal damage .

Table 1: Anti-inflammatory Effects of KHG26700

| Cytokine | Control Level | LPS Treatment | KHG26700 Treatment |

|---|---|---|---|

| TNF-α | Low | High | Reduced |

| IL-1β | Low | High | Reduced |

| IL-6 | Low | High | Reduced |

Anticancer Properties

The thiazole moiety has been recognized for its anticancer potential. Studies have shown that certain thiazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from 5-methylthiazol-2-amine displayed IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, indicating significant anticancer activity .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | U251 (Glioblastoma) | <10 |

| Compound 2 | WM793 (Melanoma) | <30 |

| Compound 3 | Jurkat (Lymphoma) | <20 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Pro-inflammatory Pathways : The modulation of NLRP3 inflammasome signaling pathways indicates a robust mechanism for reducing neuroinflammation.

- Induction of Apoptosis : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Antioxidant Activity : Some studies suggest that derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Neuroprotection in Animal Models : In vivo studies using carrageenan-induced edema models demonstrated that thiazole derivatives significantly reduced inflammation and pain responses .

- Antimicrobial Activity : Research has indicated that certain thiazole compounds exhibit antimicrobial activity against Mycobacterium tuberculosis, providing a potential avenue for developing new anti-tubercular agents .

Propiedades

IUPAC Name |

5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBIAADFHLMYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.